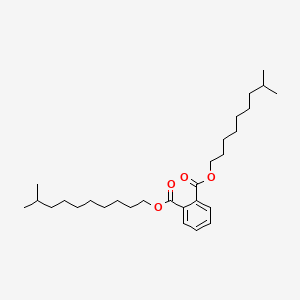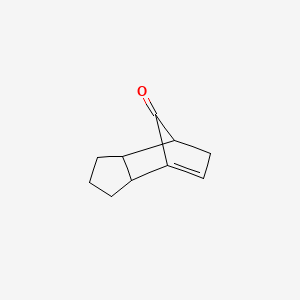
Hexahydro-4,7-methanoindenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-4,7-methanoindenone is an organic compound with the molecular formula C10H12O It is a bicyclic ketone, characterized by its unique structure that includes a methano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-4,7-methanoindenone can be synthesized through several methods. One common approach involves the hydrogenation of dicyclopentadiene, followed by oxidation . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to ensure the consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-4,7-methanoindenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary, but often involve the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Hexahydro-4,7-methanoindenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexahydro-4,7-methanoindenone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Hexahydro-4,7-methanoindenone can be compared to other similar compounds such as:
Dicyclopentadiene: A precursor in the synthesis of this compound, known for its use in polymer production.
Tetrahydrodicyclopentadiene: Another related compound with applications in organic synthesis and materials science.
Properties
CAS No. |
94277-21-1 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]dec-1(9)-en-10-one |
InChI |
InChI=1S/C10H12O/c11-10-8-4-5-9(10)7-3-1-2-6(7)8/h4,6-7,9H,1-3,5H2 |
InChI Key |
RMYYEVLEXQUFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3=CCC2C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



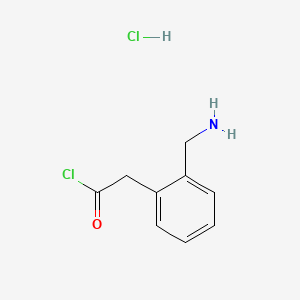
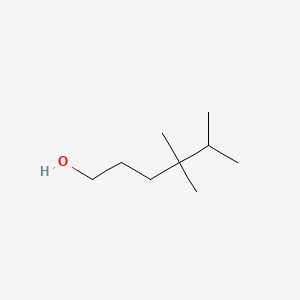
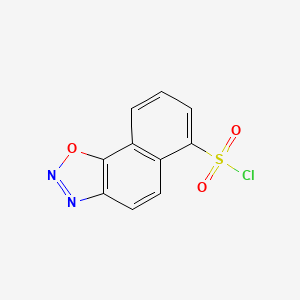
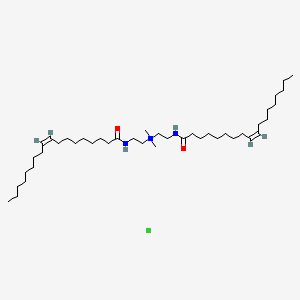
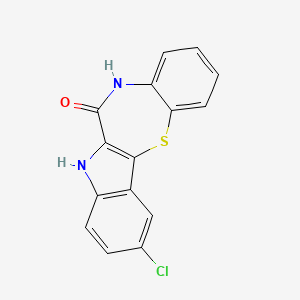
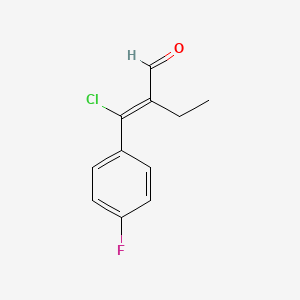
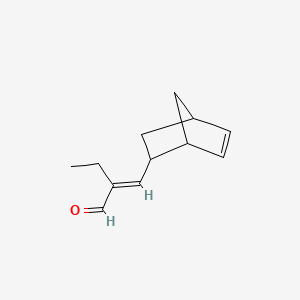
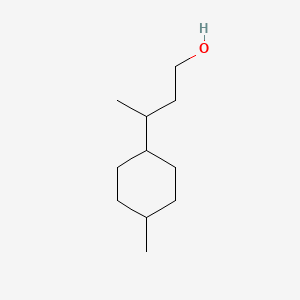
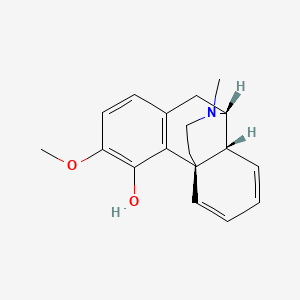
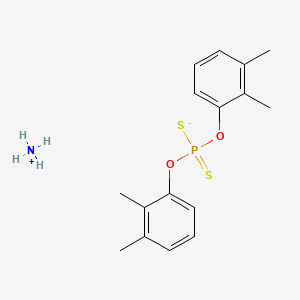
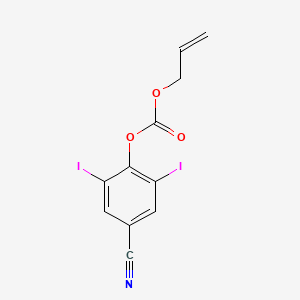
![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
